molecular formula C20H13ClFN3OS B7733703 (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7733703
M. Wt: 397.9 g/mol
InChI Key: AXRXGKWFUXWQKE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, a cyano group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluorobenzylamine with a suitable thioamide under acidic conditions.

    Aldol Condensation: The thiazole intermediate is then subjected to an aldol condensation with 2-chlorobenzaldehyde in the presence of a base to form the enamine.

    Cyano Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide
  • (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Uniqueness

What sets (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide apart from similar compounds is the presence of the fluorobenzyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-18-4-2-1-3-14(18)10-15(11-23)19(26)25-20-24-12-17(27-20)9-13-5-7-16(22)8-6-13/h1-8,10,12H,9H2,(H,24,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXGKWFUXWQKE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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